molecular formula C10H20ClN3O2 B13516155 Tert-butyl5-imino-1,4-diazepane-1-carboxylatehydrochloride

Tert-butyl5-imino-1,4-diazepane-1-carboxylatehydrochloride

Katalognummer: B13516155
Molekulargewicht: 249.74 g/mol
InChI-Schlüssel: GAQYQOSEOVVFMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. It is known for its unique structure, which includes a diazepane ring, making it a subject of interest in various fields of study.

Vorbereitungsmethoden

The synthesis of tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride involves several stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality.

Analyse Chemischer Reaktionen

Tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate: This compound has a similar diazepane ring but differs in the functional groups attached.

    Tert-butyl 1,4-diazepane-1-carboxylate: This compound lacks the imino group, making it less reactive in certain chemical reactions. The uniqueness of tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride lies in its specific functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H20ClN3O2

Molekulargewicht

249.74 g/mol

IUPAC-Name

tert-butyl 7-amino-2,3,5,6-tetrahydro-1,4-diazepine-4-carboxylate;hydrochloride

InChI

InChI=1S/C10H19N3O2.ClH/c1-10(2,3)15-9(14)13-6-4-8(11)12-5-7-13;/h4-7H2,1-3H3,(H2,11,12);1H

InChI-Schlüssel

GAQYQOSEOVVFMT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(=NCC1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.